![molecular formula C29H29N7O2 B2990932 N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921470-24-8](/img/structure/B2990932.png)
N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H29N7O2 and its molecular weight is 507.598. The purity is usually 95%.
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Scientific Research Applications
Anxiolytic Activity
Compounds with structural similarities have been synthesized and evaluated for their potential anxiolytic (anti-anxiety) effects .
Anticonvulsant Activity
Derivatives of phenylpiperazine have been studied for anticonvulsant activity, which could imply that our compound may also be researched for its potential to prevent or reduce the severity of epileptic fits or other convulsions .
Neurotoxicity Studies
Newly synthesized derivatives have been investigated for their neurotoxic potentials, which might suggest that our compound could be used in studies related to neurotoxicity and its effects on behavior and physiological parameters .
Alzheimer’s Disease Treatment
Similar compounds have been designed as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease, indicating a possible application in this area for our compound as well .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-37-23-13-14-26(38-2)25(19-23)31-27-24-20-30-36(22-11-7-4-8-12-22)28(24)33-29(32-27)35-17-15-34(16-18-35)21-9-5-3-6-10-21/h3-14,19-20H,15-18H2,1-2H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVLZCLHOAZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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